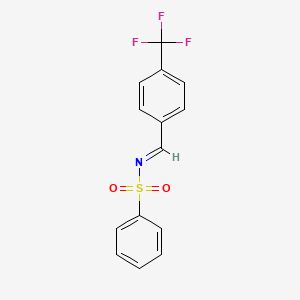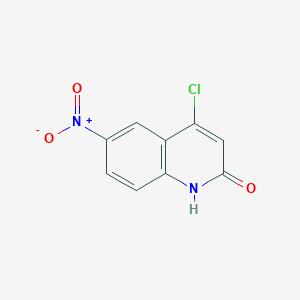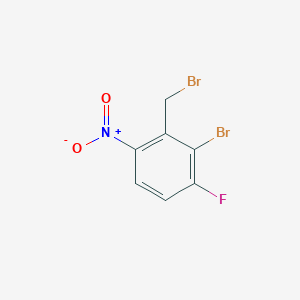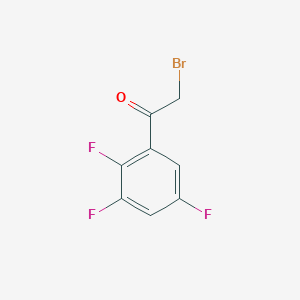
methyl 3-(N-(3-((phenylcarbamoyl)oxy)cyclohexyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a carbamoyl group, a sulfamoyl group, and a carboxylate ester group. These groups are attached to a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The presence of different functional groups can be confirmed by IR spectroscopy, while the overall structure can be elucidated using NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbamoyl group might undergo reactions with nucleophiles, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in the Suzuki–Miyaura (SM) cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry . The SM coupling is known for its mild reaction conditions and functional group tolerance, making it suitable for complex organic syntheses. The thiophene derivative could act as a potential partner in these reactions due to its stable and reactive boron-containing group.
Protodeboronation of Boronic Esters
The compound may find application in the protodeboronation of boronic esters . This process is crucial for removing the boron moiety from boronic esters, which are commonly used in various organic transformations. The stability of the thiophene derivative makes it a candidate for studies in protodeboronation, which is a less explored area in boron chemistry.
Development of Boron Reagents
As a boron-containing compound, it could be significant in the development of new boron reagents . These reagents are essential for a multitude of reactions, including oxidations, aminations, halogenations, and C-C bond formations . The compound’s unique structure may allow for the exploration of new reagent classes.
Organic Synthesis Building Blocks
The compound’s structure suggests that it could serve as a building block in organic synthesis . Its potential to be transformed into a broad range of functional groups makes it a versatile starting material for synthesizing complex molecules.
Radical-Polar Crossover Reactions
It might be applicable in radical-polar crossover reactions . These reactions are a method of combining radical and polar mechanisms to create complex molecules, and the compound’s stability and reactivity profile make it suitable for such applications.
Asymmetric Hydroboration Reactions
Given its boron content, the compound could be used in asymmetric hydroboration reactions . These reactions are important for introducing chirality into molecules, which is a critical aspect of pharmaceutical synthesis.
Homologation Reactions
The compound could be involved in homologation reactions , where it would contribute to the lengthening of carbon chains in organic molecules. This application is particularly relevant in the synthesis of larger, more complex organic compounds.
Conjunctive Cross Coupling
Lastly, it may be used in conjunctive cross-coupling reactions , which combine two different types of organoboron reagents. This application could lead to the creation of diverse and complex molecular architectures.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(10-11-28-17)29(24,25)21-14-8-5-9-15(12-14)27-19(23)20-13-6-3-2-4-7-13/h2-4,6-7,10-11,14-15,21H,5,8-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDUMRGRCNZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(3-((phenylcarbamoyl)oxy)cyclohexyl)sulfamoyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)


![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)

![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2938531.png)

![10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2938534.png)